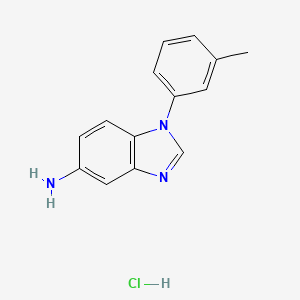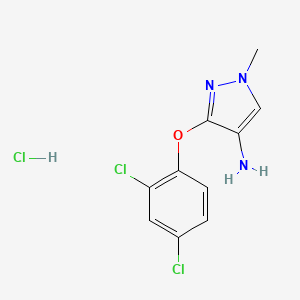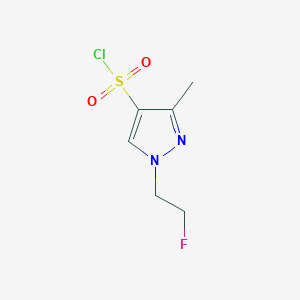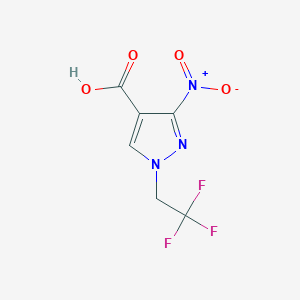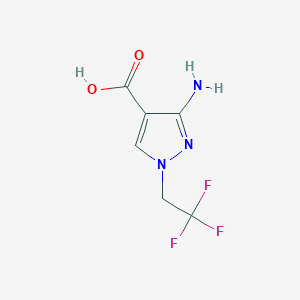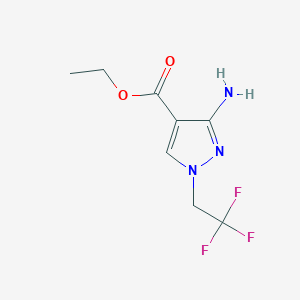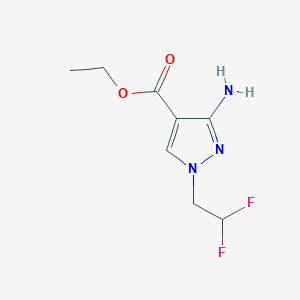
Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of an ethyl ester group, an amino group, and a difluoroethyl substituent on the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Amination: The amino group is introduced through nucleophilic substitution or reductive amination reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the difluoroethyl group or the pyrazole ring, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate depends on its specific application:
Pharmacological Effects: The compound may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Biological Pathways: It may affect various signaling pathways, such as those involving kinases or transcription factors, leading to changes in cellular behavior.
相似化合物的比较
- 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile
- 3-amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide
Comparison:
- Structural Differences: While these compounds share the pyrazole core and difluoroethyl group, they differ in the substituents attached to the pyrazole ring. For example, the presence of a nitrile or carboxamide group instead of an ester group.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The different substituents can also affect the compounds’ interactions with biological targets, leading to variations in their pharmacological profiles and potential applications.
Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various research and industrial applications.
属性
IUPAC Name |
ethyl 3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2/c1-2-15-8(14)5-3-13(4-6(9)10)12-7(5)11/h3,6H,2,4H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPHLWIONCYQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
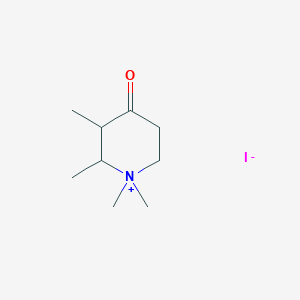
![N-[(2Z)-2-Cyano-3-(dimethylamino)prop-2-en-1-ylidene]-N-methylmethanaminium perchlorate](/img/structure/B8006847.png)
![2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-{a}]pyridin-3-amine](/img/structure/B8006853.png)
